

ONPG as a Chromogenic Substrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: ONPG

Cat. No.: B10762244

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Introduction

Ortho-Nitrophenyl- β -D-galactopyranoside (**ONPG**) is a widely utilized chromogenic substrate in microbiology and molecular biology for the sensitive detection of β -galactosidase activity. This colorless compound is structurally analogous to lactose, the natural substrate for β -galactosidase. The enzymatic cleavage of **ONPG** by β -galactosidase yields galactose and ortho-nitrophenol (o-nitrophenol), the latter of which is a yellow compound readily quantifiable by spectrophotometry. This guide provides a comprehensive overview of the core principles of **ONPG**, detailed experimental protocols, and quantitative data to facilitate its application in research and development.

Principle of Action

The utility of **ONPG** lies in its ability to act as a readily detectable proxy for lactose metabolism. The metabolism of lactose in bacteria, most notably in *Escherichia coli*, is governed by the lac operon, which codes for two key proteins: β -galactoside permease (encoded by lacY) and β -galactosidase (encoded by lacZ). Permease facilitates the transport of lactose into the cell, while β -galactosidase hydrolyzes the disaccharide into glucose and galactose.[1]

Some bacteria, known as late lactose fermenters, possess a functional β -galactosidase but lack a fully functional permease.[2][3] These organisms ferment lactose slowly and may be misidentified as non-fermenters in traditional lactose fermentation tests. **ONPG** circumvents

this issue as it can enter the bacterial cell independently of permease.[2][3] Once inside, if β -galactosidase is present, **ONPG** is hydrolyzed, releasing the yellow-colored o-nitrophenol, providing a rapid and sensitive indication of enzyme activity.[4][5]

In molecular biology, the gene encoding β -galactosidase (*lacZ*) is a common reporter gene in transfection experiments.[4] The expression of a gene of interest linked to *lacZ* can be quantified by measuring the β -galactosidase activity in cell lysates using **ONPG**. [4] The intensity of the yellow color produced is directly proportional to the amount of β -galactosidase, and therefore, to the expression of the gene of interest.

Quantitative Data

The accurate quantification of β -galactosidase activity using **ONPG** relies on precise spectrophotometric measurements and an understanding of the reaction's key parameters.

Parameter	Value	Conditions	Reference
Molar Extinction Coefficient of o-Nitrophenol	4500 M ⁻¹ cm ⁻¹	pH 7.0, 28°C	[6]
	~9000 M ⁻¹ cm ⁻¹	pH 7.4	[7]
	2.13 x 10 ⁴ M ⁻¹ cm ⁻¹	pH 10.2	[7]
Absorbance Maximum (λ _{max}) of o-Nitrophenol	420 nm	Alkaline pH	[4][6]
	410-420 nm	Alkaline solution	
Optimal pH for β-Galactosidase Assay	7.0 - 8.0	[8]	
K _m of β-Galactosidase for ONPG (E. coli)	9.5 x 10 ⁻⁴ M	Tris buffer, pH 7.6, 20°C	
V _{max} of β-Galactosidase for ONPG (E. coli)	134 μmoles/min/mg protein		

Experimental Protocols

ONPG Test for Bacterial Identification

This test is crucial for differentiating members of the Enterobacteriaceae family, particularly in identifying late lactose fermenters.[2][9]

a) Disk Method

- Prepare a heavy suspension of the bacterial culture (equivalent to McFarland standard No. 2) in 0.5 mL of sterile saline in a test tube.[9]
- Aseptically add an **ONPG** disk to the suspension.[9]

- Incubate the tube aerobically at 35-37°C.[2]
- Observe for the development of a yellow color at intervals up to 24 hours. A positive result is indicated by a change in color to yellow.[2][5]

b) Tube Method

- Inoculate a tube of **ONPG** broth with a heavy inoculum of the test organism from a pure 18-24 hour culture.[2][9]
- Incubate the tube aerobically at 35-37°C with the cap loosened.[2]
- Examine for a yellow color development at 1 hour and continue incubation for up to 24 hours if no color change is observed.[2][9]

Quantitative β -Galactosidase Reporter Assay for Transfected Cells

This protocol is designed for quantifying β -galactosidase expression in mammalian or yeast cells transfected with a lacZ reporter construct.[10][11]

a) Cell Lysis

- Wash the transfected cells twice with 1X Phosphate-Buffered Saline (PBS).[12]
- Add an appropriate volume of Lysis Buffer to the cells.
- Incubate at room temperature for 10-15 minutes with gentle swirling to ensure complete lysis. A freeze-thaw cycle can also be performed to enhance lysis.[12]
- Centrifuge the lysate to pellet cell debris and transfer the supernatant to a new tube.

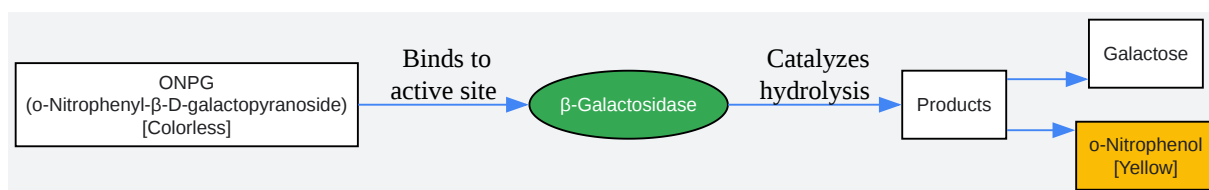
b) High-Throughput Assay (96-well plate format)

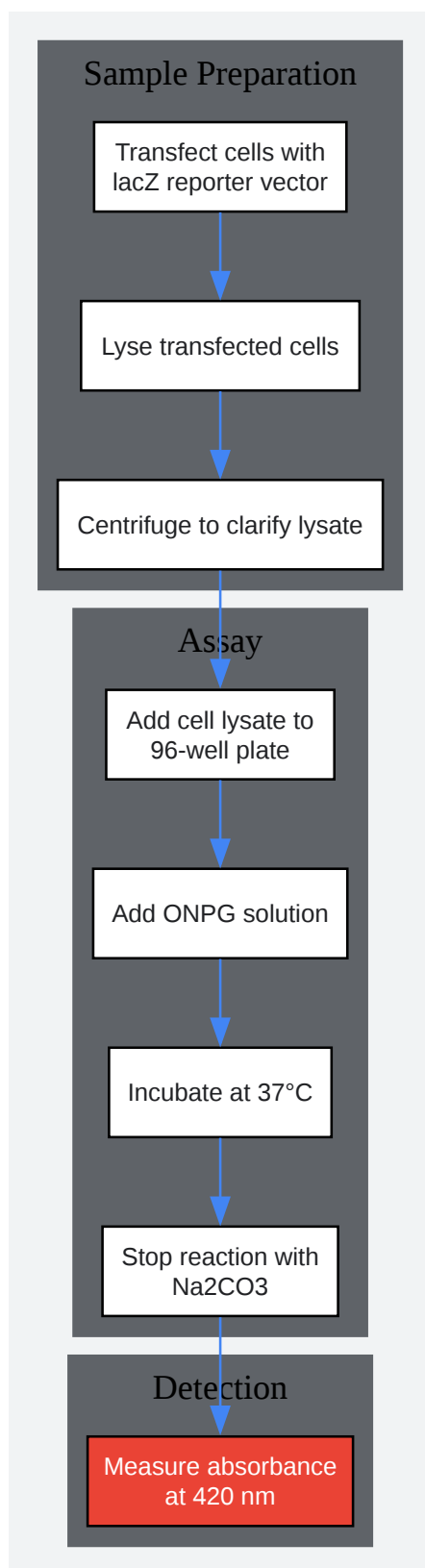
- Pipette 50 μ l of cell lysate into each well of a 96-well plate. Include a negative control with lysate from non-transfected cells.[13]
- Add 50 μ l of Assay Buffer (containing **ONPG**) to each well.[13]

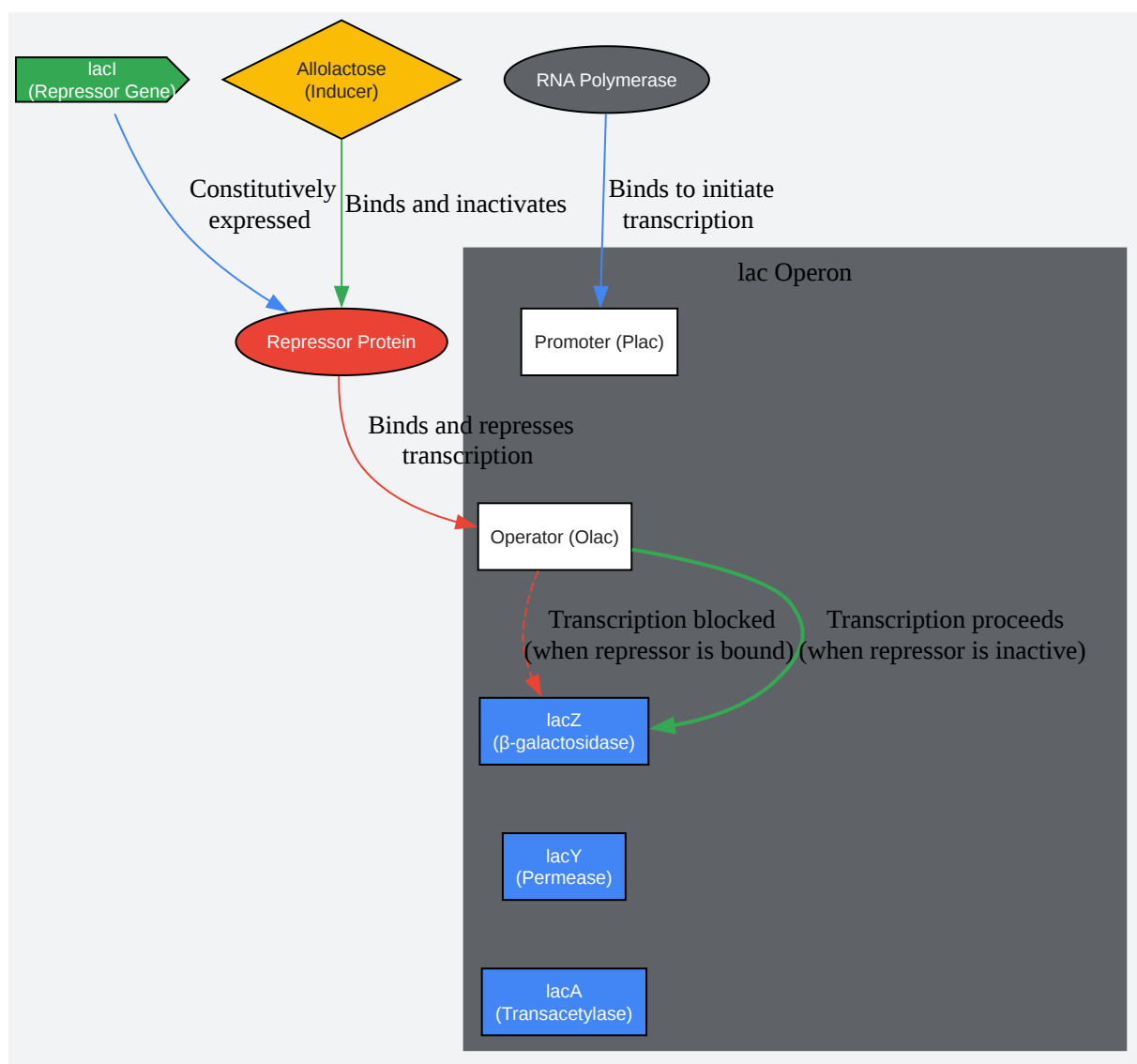
- Incubate the plate at 37°C for 30 minutes or until a faint yellow color develops.[12][13]
- Stop the reaction by adding 150 µl of 1M Sodium Carbonate to each well.[13]
- Measure the absorbance at 420 nm using a microplate reader.[12]

Visualizations

Mechanism of ONPG Hydrolysis







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